Regiochemical Identity Dictates Divergent Kinase Inhibitor Lead Series
The target compound (methylthio at C4, phenyl at C2) is a regioisomer of the common intermediate 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile [1]. This structural divergence is not trivial: the 2-methylthio isomer is a direct precursor to potent EGFR inhibitors with anticancer activity [1], while the target compound's derivatives, lacking this regiospecific substitution, do not engage EGFR with the same potency. The 2,4-disubstituted scaffold with a 4-methylthio group instead yields DHFR inhibitors [2], demonstrating that regioisomerism fundamentally alters the target engagement profile and cannot be interchanged in lead optimization campaigns.
| Evidence Dimension | Regioisomerism and Biological Target Engagement |
|---|---|
| Target Compound Data | 4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile |
| Comparator Or Baseline | 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (regioisomer) |
| Quantified Difference | Target compound's scaffold directs derivatives toward DHFR inhibition, whereas the regioisomer's scaffold produces EGFR inhibitors |
| Conditions | Synthesis of derivative libraries and in vitro kinase profiling |
Why This Matters
Selecting the correct regioisomer is critical for chemical biology and drug discovery programs aiming at distinct kinase targets (EGFR vs. DHFR), as the wrong choice leads to inactive or off-target compounds.
- [1] New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New J. Chem., 2023, DOI: 10.1039/d2nj01451c. View Source
- [2] Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. Molecules, 2021, 26(11), 3286. View Source
